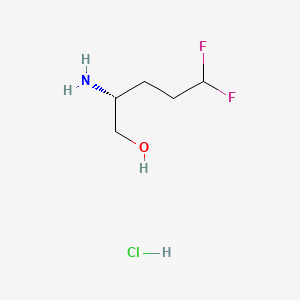
(2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride is a chemical compound characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group on a pentane backbone
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the use of difluoromethylation reactions, which can be achieved through metal-catalyzed processes . The reaction conditions often require specific catalysts and reagents to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The choice of catalysts and reaction conditions is crucial to optimize the production process and minimize by-products.
化学反应分析
Types of Reactions: (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can lead to the formation of various substituted derivatives.
科学研究应用
(2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride: Similar in structure but with a carboxylic acid group instead of a hydroxyl group.
(2R)-2-amino-4,4-difluorobutan-1-ol hydrochloride: A shorter chain analog with similar functional groups.
Uniqueness: (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride stands out due to its specific combination of functional groups and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
生物活性
(2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic molecules can significantly alter their pharmacological properties, including lipophilicity, metabolic stability, and biological activity. This article delves into the biological activity of this compound, exploring its pharmacokinetic properties, mechanisms of action, and relevant case studies.
The compound this compound has the following structural characteristics:
- Molecular Formula : C5H10F2ClN
- Molecular Weight : 155.59 g/mol
- IUPAC Name : (2R)-2-amino-5,5-difluoropentan-1-ol
Pharmacokinetics
Fluorinated compounds often exhibit altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The presence of fluorine can enhance lipophilicity, which influences absorption and distribution in biological systems. Studies have shown that the difluorination at the 5-position of the pentanol chain can improve solubility and membrane permeability, potentially leading to increased bioavailability .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with neurotransmitter receptors or other protein targets, modulating their activity and influencing physiological responses.
1. Neuropharmacological Effects
A study investigating the neuropharmacological effects of similar fluorinated amino alcohols found that they exhibited significant activity in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential applications in treating mood disorders .
2. Antimicrobial Activity
Research has indicated that fluorinated compounds can demonstrate enhanced antimicrobial properties. In vitro studies on derivatives of this compound showed promising activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities observed in various studies involving fluorinated compounds similar to this compound:
属性
分子式 |
C5H12ClF2NO |
|---|---|
分子量 |
175.60 g/mol |
IUPAC 名称 |
(2R)-2-amino-5,5-difluoropentan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H11F2NO.ClH/c6-5(7)2-1-4(8)3-9;/h4-5,9H,1-3,8H2;1H/t4-;/m1./s1 |
InChI 键 |
LHDBJRATVXJJKD-PGMHMLKASA-N |
手性 SMILES |
C(CC(F)F)[C@H](CO)N.Cl |
规范 SMILES |
C(CC(F)F)C(CO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















